1-(3,5-Dimethylphenyl)-1H-benzoimidazole
Description
1-(3,5-Dimethylphenyl)-1H-benzoimidazole is a substituted benzimidazole derivative featuring a 3,5-dimethylphenyl group attached to the N1 position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, known for their diverse biological and chemical applications. The substitution at the phenyl ring (3,5-dimethyl groups) enhances the compound’s lipophilicity and steric bulk, which can influence its binding affinity in biological systems or coordination properties in metal complexes. This compound has been investigated for applications in medicinal chemistry (e.g., enzyme inhibition ) and materials science (e.g., as a ligand for Ir(III) complexes in organic light-emitting devices ).
Properties
CAS No. |
223762-71-8 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)benzimidazole |
InChI |
InChI=1S/C15H14N2/c1-11-7-12(2)9-13(8-11)17-10-16-14-5-3-4-6-15(14)17/h3-10H,1-2H3 |
InChI Key |
QRNDODQBIAZSMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C=NC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1-(3,5-Dimethylphenyl)-1H-benzoimidazole, their substituents, and reported activities:
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,5-dimethylphenyl group in the target compound enhances hydrophobic interactions in enzyme active sites (e.g., urease ). Addition of a sulfanyl-acetamide group (SHA, ) introduces nickel-coordinating capabilities in urease inhibition, a feature absent in the parent compound .
Role of Linker Groups :
- Thioacetamide-linked derivatives () exhibit potent elastase inhibition (IC₅₀ <1 µM), suggesting that extended side chains improve target engagement .
Applications in Materials Science :
- The 4-fluorophenyl and 4,5-dimethyl variant () demonstrates improved photophysical properties as an Ir(III) ligand compared to the parent compound, attributed to electron-withdrawing fluorine and steric stabilization .
Research Findings and Trends
Biological Activity :
- The target compound’s urease inhibition is mechanistically distinct from SHA, which directly coordinates nickel ions in the enzyme’s active site .
- Elastase inhibitors () highlight the importance of thioether linkers for enhancing potency compared to simpler benzimidazoles .
Materials Science :
- Substituted benzimidazoles with electron-deficient aryl groups (e.g., 4-fluorophenyl) improve charge transport in OLEDs, as seen in Ir(III) complexes .
Preparation Methods
Acid-Catalyzed Condensation of o-Phenylenediamine with 3,5-Dimethylbenzaldehyde
The condensation of o-phenylenediamine (1 ) with aryl aldehydes under acidic conditions is a classical route to benzimidazoles. For 1-(3,5-dimethylphenyl)-1H-benzimidazole (6 ), this method involves refluxing 1 with 3,5-dimethylbenzaldehyde (2 ) in the presence of polyphosphoric acid (PPA) or hydrochloric acid (HCl). The reaction proceeds via imine formation, followed by cyclodehydration (Fig. 1a).
In a representative procedure, 1 (1.0 equiv) and 2 (1.2 equiv) are heated in PPA at 120°C for 6–8 hours, yielding 6 in 68–75% after recrystallization from ethanol. The use of HCl (conc., 10 mol%) in ethanol at reflux for 12 hours affords comparable yields (70–72%) but requires stringent moisture control to avoid hydrolysis. PPA enhances cyclization efficiency by acting as both a Brønsted acid and dehydrating agent, though its viscous nature complicates large-scale applications.
Oxidative Cyclization Using Sodium Metabisulfite (Na₂S₂O₅)
Oxidative cyclization with Na₂S₂O₅ offers a mild alternative for synthesizing 6 under aqueous conditions. This method combines 1 and 2 in ethanol with Na₂S₂O₅ (1.5 equiv) at 60°C for 5 hours, achieving yields of 65–70%. The mechanism involves bisulfite adduct formation with the aldehyde, facilitating nucleophilic attack by 1 and subsequent oxidation to aromatize the benzimidazole ring (Fig. 1b).
Key advantages include operational simplicity and reduced toxicity compared to PPA. However, electron-rich aldehydes like 2 necessitate extended reaction times (8–10 hours) to compensate for slower adduct formation.
Copper-Catalyzed N-Arylation of Benzimidazole
For late-stage functionalization, copper-catalyzed N-arylation enables direct coupling of pre-formed benzimidazole (7 ) with 3,5-dimethylphenyl bromide (8 ). Employing 4,7-dimethoxy-1,10-phenanthroline (L1c ) as a ligand and CuI (10 mol%) in PEG-400 at 100°C, this method achieves 60–65% yield of 6 after 24 hours. The reaction proceeds via a single-electron transfer (SET) mechanism, forming a Cu(I)-aryl intermediate that couples with 7 (Fig. 1c).
While this approach avoids harsh cyclization conditions, the requirement for pre-synthesized 7 and elevated temperatures limits its practicality. Ligand screening reveals that electron-donating groups on L1c enhance catalytic activity, though steric hindrance from the 3,5-dimethyl groups in 8 reduces efficiency.
One-Pot Synthesis from o-Phenylenediamine and 3,5-Dimethylphenyl Isothiocyanate
A one-pot protocol inspired by visible-light-mediated cyclodesulfurization (Fig. 1d) adapts the reaction of 1 with 3,5-dimethylphenyl isothiocyanate (9 ) in aqueous ethanol under ambient conditions. Thiourea intermediate 10 forms within 2 hours, followed by visible-light irradiation (450 nm, 24 hours) to induce radical-mediated cyclodesulfurization, yielding 6 in 82% yield.
This method eliminates toxic solvents and photocatalysts, leveraging water as a green medium. Gram-scale trials demonstrate consistent yields (80–82%), highlighting industrial viability. Control experiments confirm the radical pathway through light-on/off studies and inhibition with TEMPO.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for each method:
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed (PPA) | 120°C, 6–8 h, PPA | 68–75 | High yield, scalable | Viscous solvent, purification challenges |
| Na₂S₂O₅ cyclization | 60°C, 5 h, ethanol/water | 65–70 | Mild conditions, aqueous media | Slow for electron-rich aldehydes |
| Cu-catalyzed coupling | 100°C, 24 h, PEG-400, CuI/L1c | 60–65 | Late-stage functionalization | Requires pre-formed benzimidazole |
| One-pot light-mediated | RT, 24 h, visible light, aqueous | 80–82 | Solvent-free, no catalyst | Long irradiation time |
Q & A
Basic: What are the optimal synthetic routes for 1-(3,5-Dimethylphenyl)-1H-benzoimidazole, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via condensation reactions between 1H-benzimidazole and 3,5-dimethylphenylboronic acid under palladium-catalyzed cross-coupling conditions . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted intermediates. X-ray crystallography is recommended for definitive structural confirmation, as bond angles (e.g., C3–N2–C7 = 119.83°) and torsion angles (e.g., C5–N1–C2–C21 = 0.30°) are critical for verifying stereochemical integrity .
Advanced: How can computational modeling guide the design of this compound derivatives for improved pharmacokinetic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transport in materials science applications . For pharmacological targeting, molecular docking (AutoDock Vina) against receptors like EGFR (PDB ID: 1M17) identifies substituents enhancing binding affinity. ADMET prediction tools (SwissADME, pkCSM) evaluate logP, bioavailability, and toxicity risks. For example, fluorophenyl substituents improve metabolic stability but may increase hepatotoxicity risks .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .
- FT-IR : C=N stretching (∼1610 cm⁻¹) and C–H bending (∼830 cm⁻¹) validate the imidazole core.
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 263.1290 (calculated for C₁₅H₁₄N₂) ensures molecular weight accuracy .
Advanced: How do crystal packing interactions influence the material properties of this compound?
Methodological Answer:
X-ray diffraction (monoclinic P2₁/n space group, a = 8.5680 Å, β = 93.899°) reveals intermolecular π-π stacking (3.5–3.8 Å) between benzimidazole and dimethylphenyl moieties, enhancing thermal stability for OLED applications . Hydrogen bonding (C–H⋯N/F interactions) and van der Waals forces contribute to lattice energy, which can be quantified using Mercury software. Deviations in bond angles (e.g., C16–C17–C18 = 120.1°) may indicate steric strain affecting solubility .
Basic: What solvents and reaction conditions maximize yield in large-scale synthesis?
Methodological Answer:
Dimethylformamide (DMF) or toluene at 80–100°C under inert nitrogen atmosphere are optimal for Suzuki-Miyaura cross-coupling (yield: 70–85%). Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) but requires careful temperature control to avoid decomposition. Post-synthesis, solvent removal under reduced pressure and recrystallization in ethanol yield >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in cytotoxicity (e.g., IC₅₀ values varying by 10-fold across studies) may arise from assay conditions (e.g., cell line specificity, serum concentration). Standardized protocols (MTT assay, 48-hour incubation, triplicate replicates) and controls (e.g., doxorubicin as a positive control) are critical. Meta-analysis of SAR data can identify substituents (e.g., electron-withdrawing groups at R4) that enhance activity against EGFR-positive cancers .
Basic: What are the primary applications of this compound in materials science?
Methodological Answer:
The compound’s rigid planar structure and extended π-conjugation make it suitable as:
- OLED Emitters : Blue-light emission with CIE coordinates (0.15, 0.10) and high quantum yield (Φ = 0.45) .
- Ligands for Metal Complexes : Coordination with Ir(III) enhances phosphorescence for optoelectronic devices .
Advanced: How does substituent position (meta vs. para) on the phenyl ring affect electronic properties?
Methodological Answer:
Meta-substituted dimethyl groups induce steric hindrance, reducing aggregation in thin films (confirmed by AFM). Para-substituents increase dipole moment (2.1 D vs. 1.6 D for meta), enhancing charge mobility in OFETs. Electrochemical studies (cyclic voltammetry) show meta-substitution lowers oxidation potential (E₁/₂ = 1.2 V vs. Ag/AgCl), beneficial for hole-transport layers .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Toxicity : In vitro assays (e.g., Ames test) indicate mutagenicity at high concentrations (>100 µM). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Stable at −20°C under argon; avoid prolonged exposure to light to prevent photodegradation .
Advanced: Can green chemistry approaches be applied to synthesize this compound sustainably?
Methodological Answer:
Microwave-assisted synthesis in water/PEG-400 mixtures reduces solvent waste (E-factor < 5). Biocatalytic methods using lipases (e.g., Candida antarctica) achieve 65% yield under mild conditions (pH 7, 40°C). Life-cycle assessment (LCA) tools compare energy consumption across routes, favoring solvent-free mechanochemical grinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
